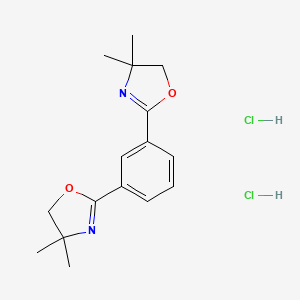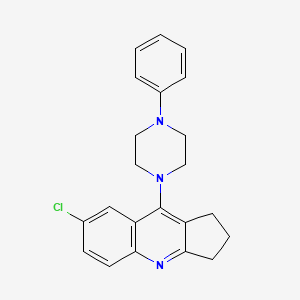![molecular formula C12H20N2O3S B15209275 5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate CAS No. 89661-32-5](/img/structure/B15209275.png)
5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate typically involves the formation of the isoxazole ring followed by the introduction of the pentylthio and dimethylcarbamate groups. One common method for synthesizing isoxazoles is the [3+2] cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The dimethylcarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylcarbamate group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates or thiocarbamates.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigating its therapeutic potential, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer activities
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The pentylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The dimethylcarbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Thiadiazoles: Five-membered rings containing sulfur and nitrogen atoms.
Oxadiazoles: Five-membered rings containing oxygen and nitrogen atoms.
Uniqueness
5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentylthio group and dimethylcarbamate moiety differentiates it from other isoxazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Propriétés
Numéro CAS |
89661-32-5 |
|---|---|
Formule moléculaire |
C12H20N2O3S |
Poids moléculaire |
272.37 g/mol |
Nom IUPAC |
[5-(pentylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H20N2O3S/c1-4-5-6-7-18-9-10-8-11(13-17-10)16-12(15)14(2)3/h8H,4-7,9H2,1-3H3 |
Clé InChI |
DWQZPIAGVOTGLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSCC1=CC(=NO1)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


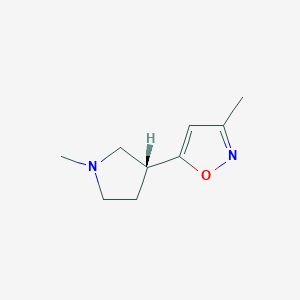
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)


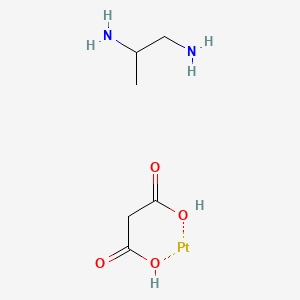
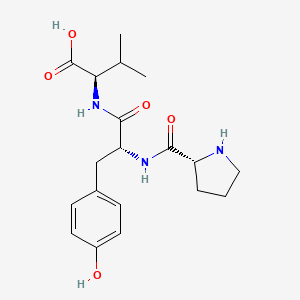
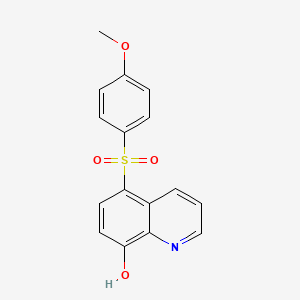
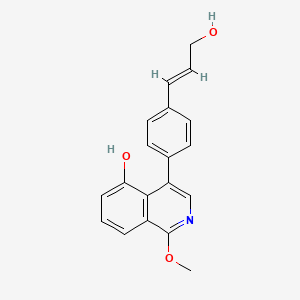

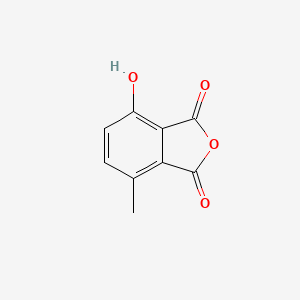
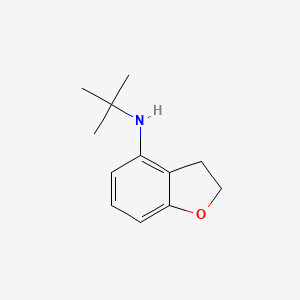
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
